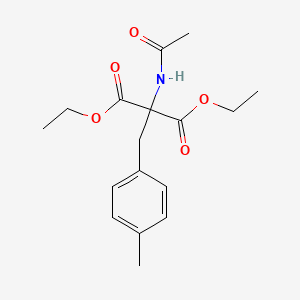
Diethyl acetamido(4-methylbenzyl)malonate
Vue d'ensemble
Description
Diethyl acetamido(4-methylbenzyl)malonate is a chemical compound with the molecular formula C17H23NO5 . It contains a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .
Molecular Structure Analysis
The molecular structure of this compound comprises a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.4 g/mol. More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthetic Studies
Diethyl acetamido(4-methylbenzyl)malonate has been a subject of interest in synthetic chemistry. Singh et al. (2000) studied the synthesis of various diethyl a-acetamido, a-alkylmalonates, including compounds similar to this compound. They achieved synthesis with overall yields of 49-90% (Singh et al., 2000).
Achutha et al. (2016) reported the synthesis of diethyl 2-(4-methylbenzylidene)malonate, a closely related compound, through Knoevenagel condensation reaction (Achutha et al., 2016).
Application in Organic Reactions
Pivsa-Art et al. (1996) demonstrated that diethyl acetamidomalonate can efficiently react with aryl iodides in the presence of CuI and NaH in DMSO to give diethyl acetamido(aryl)malonates (Pivsa-Art et al., 1996).
Reznikov et al. (2013) developed a synthetic approach to γ-aminobutyric acid derivatives using diethyl malonate, which is structurally related to this compound (Reznikov et al., 2013).
Crystallographic and Structural Analysis
Fujii et al. (1979) studied the Michael addition of diethyl malonate to yield isomers of diethyl 5-ethyl-2-oxo-4-piperidinemalonate. This work is relevant due to the structural similarity with this compound (Fujii et al., 1979).
Yuan et al. (1989) synthesized a new bichromophoric compound, diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, and studied its exciplex formation in fluid media and a polymer matrix. This research highlights the potential application in material science of compounds structurally related to this compound (Yuan et al., 1989).
Safety and Hazards
The safety data sheet for Diethyl acetamidomalonate, a related compound, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid inhalation of dusts, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, or if swallowed, seek medical attention .
Mécanisme D'action
Target of Action
Diethyl acetamido(4-methylbenzyl)malonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .
Biochemical Pathways
DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids. In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .
Pharmacokinetics
Given its role as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis , it can be inferred that its ADME properties are likely to be influenced by the specific formulation and administration route.
Result of Action
The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds have various roles in biological systems, including serving as building blocks for proteins and participating in key metabolic processes.
Action Environment
The action of DEAM is influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain solvents. Additionally, the temperature and pH of the reaction environment can also impact its efficacy and stability.
Analyse Biochimique
Biochemical Properties
It is known that it is a derivative of malonic acid diethyl ester, which is used in the synthesis of α-amino acids This suggests that Diethyl acetamido(4-methylbenzyl)malonate may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis and metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of α-amino acids This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to amino acid metabolism
Metabolic Pathways
Diethyl acetamidomalonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the synthesis of fatty acids It is possible that this compound may also be involved in similar metabolic pathways
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIIMBBIHQYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281120 | |
| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82291-79-0 | |
| Record name | NSC20180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)




